molecular formula C19H15NO6 B11658438 Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate

Cat. No.: B11658438
M. Wt: 353.3 g/mol
InChI Key: SLBFGQFHJFMDLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate typically involves the reaction of 2-aminoterephthalic acid dimethyl ester with 1-benzofuran-2-carbonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate is unique due to the combination of the benzofuran and terephthalate moieties, which confer distinct chemical and biological properties.

Biological Activity

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate (CAS Number: 303032-47-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Linear Formula : C19H15NO6
  • Molecular Weight : 341.33 g/mol
  • Functional Groups : Contains both benzofuran and terephthalate moieties, contributing to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in neuroprotection and enzyme inhibition. The benzofuran structure is known for its ability to interact with neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.

Enzyme Inhibition

Recent studies have highlighted the potential of benzofuran derivatives as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, a related compound demonstrated IC50 values of 0.39 μg/ml for AChE and 0.51 μg/ml for BuChE, indicating strong inhibitory activity .

Biological Activities

Case Studies

Several studies have explored the biological effects of similar compounds:

StudyCompoundBiological ActivityFindings
Benzofuran-based donepezil analogsAChE/BuChE inhibitionIC50 values of 0.39 μg/ml (AChE) and 0.51 μg/ml (BuChE); antioxidant activity noted.
Benzofuran derivativesNeuroprotectionExhibited protective effects against oxidative stress in neuronal cell lines.
Various benzofuran analogsAntimicrobialDemonstrated activity against Gram-positive bacteria; specific activity levels varied.

Safety and Toxicity

Toxicological assessments indicate that compounds structurally related to this compound generally possess favorable safety profiles. For example, acute toxicity studies revealed no significant adverse effects at therapeutic doses in animal models .

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

dimethyl 2-(1-benzofuran-2-carbonylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H15NO6/c1-24-18(22)12-7-8-13(19(23)25-2)14(9-12)20-17(21)16-10-11-5-3-4-6-15(11)26-16/h3-10H,1-2H3,(H,20,21)

InChI Key

SLBFGQFHJFMDLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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